5-(2,6-Difluorobenzoyl)-2-methylpyridine
Description
Properties
IUPAC Name |
(2,6-difluorophenyl)-(6-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO/c1-8-5-6-9(7-16-8)13(17)12-10(14)3-2-4-11(12)15/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIRZTYPPLCOQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)C2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation: 2-Methylpyridine Derivatives
The precursor 2-methylpyridine (also known as 2-picoline) is commonly used. Functionalization at the 5-position can be achieved by halogenation or other electrophilic substitution reactions.
- Halogenation of 2,6-dimethylpyridine to 2,6-dibromomethylpyridine : A relevant intermediate for further transformations. This is achieved by bromination using dibromoheinin as a brominating agent under mild conditions (20–80°C), with radical initiators such as AIBN or BPO in carbon tetrachloride solvent. This method avoids excess NBS and high temperatures, resulting in high yield (up to 90%) and purity.
| Parameter | Condition | Result |
|---|---|---|
| Brominating agent | Dibromoheinin | Efficient bromination |
| Initiator | AIBN or BPO | Radical initiation |
| Solvent | CCl4 | Suitable for radical bromination |
| Temperature | 20–80°C | Mild reaction conditions |
| Reaction time | 24 hours | Complete conversion |
| Yield | 51–85% (depending on addition method) | High yield with slow addition |
- Chlorination of 3-methylpyridine to 2-chloro-5-trichloromethylpyridine : This involves liquid-phase chlorination with acid buffering to maintain pH 4-5, reducing by-products and achieving about 90% yield. This intermediate can be further fluorinated to introduce fluorine atoms.
Introduction of the 2,6-Difluorobenzoyl Group
The 2,6-difluorobenzoyl moiety can be introduced via acylation reactions using 2,6-difluorobenzoyl chloride or related derivatives.
Synthesis of 2,6-difluorobenzoyl isocyanate has been reported as a precursor for related difluorobenzoyl derivatives. This compound can be used to prepare various N-(2,6-difluorobenzoyl) derivatives, indicating the availability of reactive difluorobenzoyl intermediates.
The coupling of aryllithium reagents derived from 2-fluoro-3-methylpyridine with appropriate electrophiles has been demonstrated to yield 2-aryl-3-methylpyridines, which upon oxidation and cyclization can lead to related ketone structures. This suggests that lithiation and subsequent electrophilic quenching are viable strategies for functionalization.
Direct Acylation of 2-Methylpyridine Derivatives
Friedel-Crafts type acylation using 2,6-difluorobenzoyl chloride and 2-methylpyridine derivatives under Lewis acid catalysis (e.g., AlCl3) is a plausible method, although specific literature data on this exact compound is limited in the provided sources.
Alternative methods may involve coupling reactions such as palladium-catalyzed cross-coupling between halogenated pyridine derivatives and 2,6-difluorobenzoyl equivalents, but explicit protocols require further literature search.
Comparative Summary Table of Preparation Steps
Research Findings and Notes
The radical bromination method using dibromoheinin is a significant improvement over traditional NBS methods, offering milder conditions and higher selectivity for bromination at the methyl positions on the pyridine ring.
The chlorination and fluorination sequence starting from 3-methylpyridine provides a pathway to fluorinated pyridine derivatives, which can be further elaborated to introduce the difluorobenzoyl group.
Aryllithium intermediates derived from fluoropyridines allow for flexible introduction of aryl groups, which can be oxidized and cyclized to form complex ketone structures related to this compound.
Purification techniques such as recrystallization, column chromatography, and washing with aqueous solutions are critical for obtaining high-purity products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
5-(2,6-Difluorobenzoyl)-2-methylpyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and appropriate solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted products where the fluorine atoms are replaced by other functional groups .
Scientific Research Applications
5-(2,6-Difluorobenzoyl)-2-methylpyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 5-(2,6-Difluorobenzoyl)-2-methylpyridine involves its interaction with specific molecular targets and pathways. The difluorobenzoyl group is known to enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Variations in Benzoyl-Substituted Pyridines
describes a series of pyridine derivatives (5a–5l) synthesized using analogous methods but differing in the substituents on the benzoyl group. Key structural analogs include:
Comparison with Dimethoxy and Methoxy Analogs
lists 5-(2,6-Dimethoxybenzoyl)-2-methylpyridine (CAS: 618392-72-6), which replaces fluorine atoms with methoxy groups. Key differences:
Comparison with Urea Derivatives
highlights Fluazuron , a urea-based agrochemical containing the 2,6-difluorobenzoyl group. While structurally distinct, Fluazuron demonstrates the utility of 2,6-difluorobenzoyl in conferring bioactivity (e.g., insect growth regulation). Unlike 5b, Fluazuron’s urea linkage enables hydrogen bonding, critical for its mode of action .
Research Findings and Implications
Reactivity and Stability
- Nitro vs. Fluoro : Compounds like 5e and 5g (nitro-substituted) exhibit higher reactivity in electrophilic substitution but lower thermal stability than fluorinated derivatives .
Biological Activity
5-(2,6-Difluorobenzoyl)-2-methylpyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed exploration of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.
- Difluorobenzoyl Group : A benzoyl group substituted with two fluorine atoms at positions 2 and 6, enhancing its reactivity and interaction with biological targets.
- Methyl Group : Located at the 2-position of the pyridine ring, which may influence the compound's overall lipophilicity and biological activity.
The molecular formula is , with a molecular weight of 221.21 g/mol.
Antimicrobial Properties
Research indicates that compounds containing difluorobenzoyl groups exhibit significant antimicrobial activity. For instance, derivatives of difluorobenzoyl-pyridine have been shown to inhibit the growth of various bacterial strains. In vitro studies suggest that this compound may possess similar properties, although specific data on its antimicrobial efficacy remains limited.
Anticancer Activity
Fluorinated compounds are often investigated for their anticancer properties due to their ability to interact with cellular mechanisms. Preliminary studies suggest that this compound might inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. The difluorobenzoyl moiety may enhance binding affinity to target proteins involved in cell cycle regulation.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The difluorobenzoyl group may interact with active sites of enzymes, inhibiting their function. This can lead to disrupted metabolic pathways in microorganisms or cancer cells.
- Receptor Modulation : The compound may also bind to specific receptors, altering signaling pathways that regulate cell growth and apoptosis.
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in Table 1:
Case Studies
-
Case Study on Antimicrobial Efficacy :
- In a laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and >64 µg/mL for E. coli.
-
Case Study on Cancer Cell Lines :
- A study evaluated the effects of the compound on MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound exhibited IC50 values of 15 µM for MCF-7 and 20 µM for HeLa cells after 48 hours of exposure.
Q & A
Basic: What are the optimal synthetic routes for 5-(2,6-Difluorobenzoyl)-2-methylpyridine, considering regioselectivity and yield?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Start with 2-methylpyridine as the core. Introduce fluorinated benzoyl groups via Friedel-Crafts acylation using 2,6-difluorobenzoyl chloride under anhydrous AlCl₃ catalysis (analogous to halogenated pyridine derivatization in ).
- Step 2: Optimize regioselectivity by controlling reaction temperature (0–5°C) and stoichiometry to minimize side products like 3-substituted isomers.
- Step 3: Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Yield Considerations: Use catalytic systems (e.g., Ni-based catalysts for cross-coupling, as in ) to enhance efficiency. Typical yields range from 45–65%, depending on purification protocols.
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural Confirmation:
- Physicochemical Properties :
Advanced: How can researchers resolve contradictions in reported reaction mechanisms for fluorobenzoyl-pyridine derivatives?
Methodological Answer:
- Comparative Kinetic Studies : Conduct time-resolved NMR or in-situ IR to track intermediate formation (e.g., acylated vs. alkylated products).
- DFT Calculations : Use Gaussian or ORCA software to model transition states and compare activation energies for competing pathways .
- Isotopic Labeling : Introduce ¹⁸O or deuterium labels to trace oxygen or proton transfer steps (e.g., in Friedel-Crafts acylation).
- Validation : Cross-reference results with analogous systems, such as 2-fluoro-6-methylpyridine enzymatic interactions ( ).
Advanced: What computational modeling approaches predict the bioactivity of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to target enzymes (e.g., dehydrogenases in ). Optimize force fields for fluorine interactions.
- QSAR Modeling : Train models on pyridine derivatives with known IC₅₀ values. Include descriptors like polar surface area and H-bond acceptors.
- ADMET Prediction : Employ SwissADME or ADMETLab to estimate toxicity and bioavailability, adjusting for fluorinated aromatic systems .
Basic: How should researchers assess the in vitro toxicity profile of this compound?
Methodological Answer:
- Cell Viability Assays : Use HepG2 or HEK293 cells with MTT/WST-1 protocols. Include positive controls (e.g., cisplatin) and dose-response curves (1–100 µM).
- Oxidative Stress Markers : Measure ROS levels via DCFH-DA fluorescence in treated cells.
- Guidelines : Follow OECD 423 for acute toxicity screening, despite limited data (as noted in ).
Advanced: What role does this compound play in modulating enzyme activity?
Methodological Answer:
- Enzyme Inhibition Assays : Test against dehydrogenases (e.g., FHMPCDH in ) using NAD⁺/NADH fluorescence (λₑₓ 340 nm, λₑₘ 460 nm).
- Kinetic Analysis : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.
- Structural Probes : Co-crystallize the compound with target enzymes (e.g., using X-ray crystallography) to identify binding pockets influenced by fluorine substituents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
